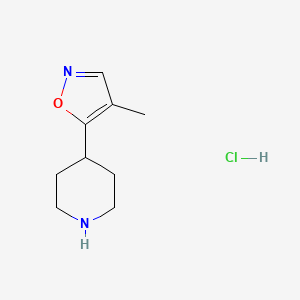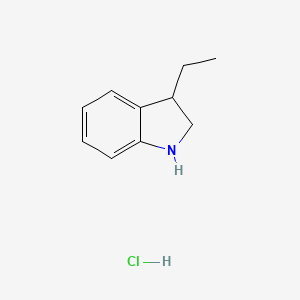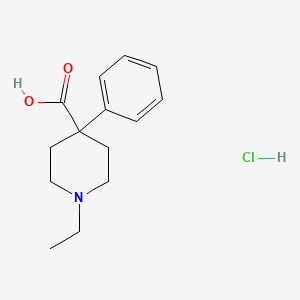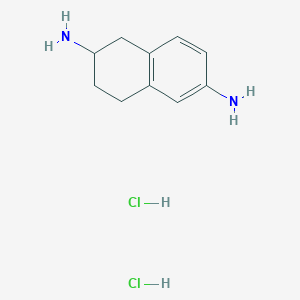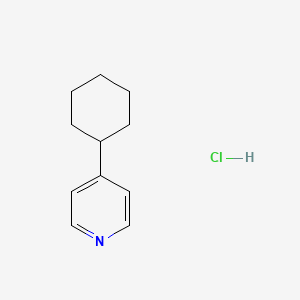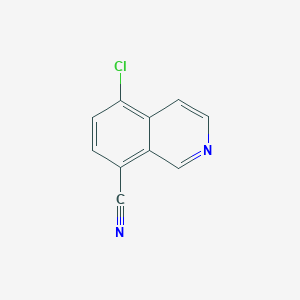
8-Isoquinolinecarbonitrile, 5-chloro-
Descripción general
Descripción
“8-Isoquinolinecarbonitrile, 5-chloro-” is a heterocyclic organic compound . It has a molecular formula of C10H5ClN2 and a molecular weight of 188.61 g/mol .
Molecular Structure Analysis
The molecular structure of “8-Isoquinolinecarbonitrile, 5-chloro-” consists of a carbonitrile group attached to an isoquinoline ring, which also has a chlorine atom attached .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacological Applications
Isoquinoline derivatives, including 8-hydroxyquinoline and its chlorinated versions, have garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The chemical scaffold of 8-hydroxyquinoline has been extensively studied for its properties as a chromophore, facilitating the detection of metal ions and anions. Over the past two decades, synthetic modifications of this moiety have led to the development of potent, target-based drug molecules aimed at treating a variety of life-threatening diseases, such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives further enhance their candidacy as potent therapeutics for diseases requiring disruption of metal-protein interactions (Gupta, Luxami, & Paul, 2021).
Antimicrobial and Antitumor Activities
Research on natural isoquinoline N-oxide alkaloids isolated from various plant species has revealed over 200 biologically active compounds with confirmed antimicrobial, antibacterial, antitumor, and other activities. These studies underscore the role of isoquinoline N-oxides as a rich source of leads for drug discovery, pointing toward new possible applications of these compounds in treating various health conditions. The use of computational tools to predict structure-activity relationships (SAR) activities has furthered our understanding of their potential therapeutic uses (Dembitsky, Gloriozova, & Poroikov, 2015).
Zinc Ion Detection and Environmental Applications
The development of fluorescent sensors based on 8-aminoquinoline derivatives for detecting Zn2+ ions highlights another research application of isoquinoline derivatives. These sensors are particularly relevant for environmental and biological applications due to their fast reactivity, good selectivity, and compatibility with biological systems. The introduction of various functional groups into the 8-aminoquinoline molecule has been a focus to improve properties such as water solubility and cell membrane permeability, broadening the utility of these compounds in detecting and quantifying zinc ions in various contexts (Mohamad et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
Isoquinoline derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Chloroisoquinoline-8-carbonitrile may also interact with various biological targets.
Mode of Action
Isoquinoline derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Chloroisoquinoline-8-carbonitrile may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with isoquinoline derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with isoquinoline derivatives , it is likely that this compound may exert a variety of molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
8-Isoquinolinecarbonitrile, 5-chloro- plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with specific enzymes that are involved in cellular signaling pathways. These interactions can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the context of the reaction . The nature of these interactions often involves binding to the active site of the enzyme, thereby affecting its catalytic function.
Cellular Effects
The effects of 8-Isoquinolinecarbonitrile, 5-chloro- on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphorylation status of key signaling proteins, which in turn modulates downstream signaling events . Additionally, 8-Isoquinolinecarbonitrile, 5-chloro- can impact gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
The molecular mechanism of action of 8-Isoquinolinecarbonitrile, 5-chloro- involves its binding interactions with biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 8-Isoquinolinecarbonitrile, 5-chloro- can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Isoquinolinecarbonitrile, 5-chloro- can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that 8-Isoquinolinecarbonitrile, 5-chloro- can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 8-Isoquinolinecarbonitrile, 5-chloro- vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while at higher doses, it can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal cellular functions.
Metabolic Pathways
8-Isoquinolinecarbonitrile, 5-chloro- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 8-Isoquinolinecarbonitrile, 5-chloro- is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 8-Isoquinolinecarbonitrile, 5-chloro- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity, as it needs to be in the right cellular context to exert its effects on enzymes, proteins, and other biomolecules.
Propiedades
IUPAC Name |
5-chloroisoquinoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-2-1-7(5-12)9-6-13-4-3-8(9)10/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKVTVPYKXBVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292403 | |
| Record name | 5-Chloro-8-isoquinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256463-60-1 | |
| Record name | 5-Chloro-8-isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256463-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-8-isoquinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




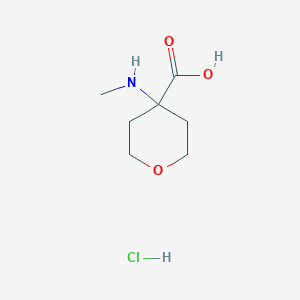

![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)
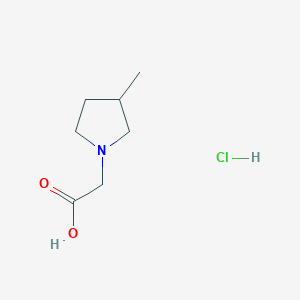

![3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B1435573.png)

